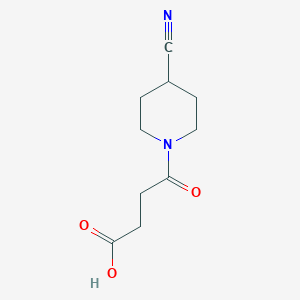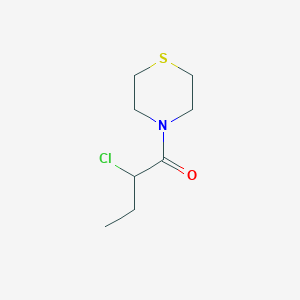
4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid
Übersicht
Beschreibung
“4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is a compound that has attracted the attention of researchers in recent years. It is used for pharmaceutical testing and is available as a high-quality reference standard .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular formula of “4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is C13H20N2O2, and its molecular weight is 236.31 g/mol.Chemical Reactions Analysis
The carboxylic acid group at the C-3 position and the keto group at the C-4 position are essential for hydrogen bonding interactions with DNA bases .Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Medicinal Chemistry
4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid: is a valuable intermediate in medicinal chemistry. Its structure is versatile for the synthesis of various pharmacologically active compounds. For instance, piperidine derivatives are known for their presence in numerous therapeutic agents . The cyano group can act as a precursor for further functionalization, leading to the development of new drugs with potential anticancer, antiviral, or anti-inflammatory properties .
Organic Synthesis
In organic synthesis, this compound can be used to introduce the piperidine moiety into larger molecules. Piperidine rings are common in many natural products and pharmaceuticals. The cyclohexane carboxylic acid moiety can be utilized in ring-opening reactions or as a building block for more complex cyclic structures .
Pharmacological Research
The piperidine nucleus is a common feature in drugs and is associated with a wide range of pharmacological activities. Research into piperidine derivatives like 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid can lead to the discovery of new drugs with improved efficacy and reduced side effects for conditions such as cancer, neurological disorders, and cardiovascular diseases .
Chemical Research
This compound’s role in chemical research extends to its use as a standard or reference material in analytical studies. It can be used to calibrate instruments or as a control in experiments to determine the pharmacokinetics of similar compounds .
Industrial Applications
While not directly used in industrial processes, the compound can serve as an intermediate in the synthesis of materials that have industrial applications. For example, derivatives of cyclohexane carboxylic acid can be precursors to nylon and other polymers .
Biological Studies
In biological studies, the compound can be used to explore the interaction between piperidine-based molecules and biological targets. This can provide insights into the molecular basis of diseases and contribute to the design of target-specific drugs .
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid are the Penicillin Binding Proteins (PBPs) of Escherichia coli and Pseudomonas aeruginosa . PBPs are a group of proteins that are essential for the synthesis of the bacterial cell wall, making them a common target for antimicrobial agents .
Mode of Action
The compound interacts with its targets, but the binding efficacy is limited . The binding affinity to PBPs was evaluated by observing morphological changes in Escherichia coli rods under an optical microscope .
Biochemical Pathways
The compound has shown promising antibacterial activity against both gram-positive microorganisms and demonstrated effective inhibition of escherichia coli
Result of Action
The molecular and cellular effects of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid’s action are primarily antimicrobial. The compound has shown promising antibacterial activity against both Gram-positive microorganisms and demonstrated effective inhibition of Escherichia coli . Its activity against pseudomonas aeruginosa was moderate .
Eigenschaften
IUPAC Name |
4-(4-cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h10-12H,1-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCSZPWVDJBWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478970.png)
![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)
![5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478972.png)
![5-prolyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478973.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)
![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)
![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)
![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)

